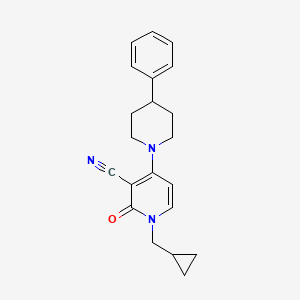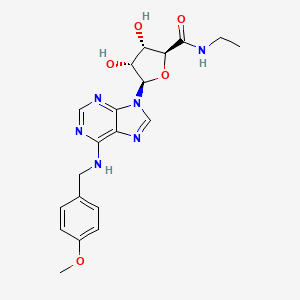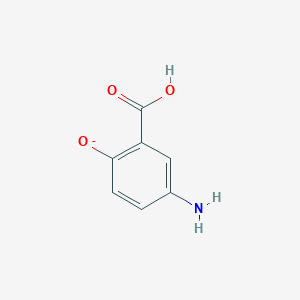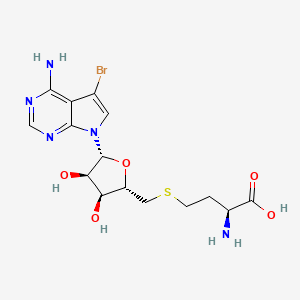
1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]JNJ-40068782 is a radiolabeled compound used as a positive allosteric modulator of the metabotropic glutamate type 2 (mGlu2) receptor. This compound is significant in neuropharmacology, particularly for its potential in treating central nervous system diseases such as schizophrenia .
Preparation Methods
The synthesis of JNJ-40068782 involves several steps, starting with the preparation of the core structure, 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one. The radiolabeling process involves the incorporation of tritium ([3H]) into the compound. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .
Chemical Reactions Analysis
JNJ-40068782 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[3H]JNJ-40068782 has several scientific research applications:
Chemistry: Used as a radioligand in binding studies to investigate the pharmacological properties of mGlu2 receptor modulators.
Biology: Helps in studying the distribution and density of mGlu2 receptors in various tissues.
Medicine: Potential therapeutic applications in treating central nervous system disorders such as schizophrenia.
Industry: Utilized in the development of new drugs targeting the mGlu2 receptor.
Mechanism of Action
JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. It enhances the receptor’s response to glutamate, leading to increased receptor activation. This modulation affects the glutamatergic signaling pathways, which are crucial in various neurological processes. The binding of JNJ-40068782 to the mGlu2 receptor is saturable, with a dissociation constant (KD) of approximately 10 nanomolar .
Comparison with Similar Compounds
Similar compounds to JNJ-40068782 include other positive allosteric modulators of the mGlu2 receptor, such as:
- LY-487379
- BINA
- ADX-71149
What sets JNJ-40068782 apart is its high potency, selectivity, and systemic activity. It has shown promising results in preclinical studies, particularly in reversing phencyclidine-induced hyperlocomotion in mice .
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChI Key |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)
![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)


![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)
![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
